4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound with a molecular formula of C₄₄H₃₀N₆ and a molecular weight of 642.75 g/mol . This compound is characterized by its multiple pyridine rings, which are known for their aromatic properties and ability to coordinate with metal ions. The structure of this compound makes it a valuable ligand in coordination chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine typically involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile . The synthetic route includes the following steps:
Formation of the Ligand: The ligand is synthesized by reacting 2,6-dipyridin-2-ylpyridine with 4-bromobenzonitrile under palladium-catalyzed cross-coupling conditions.
Coordination with Metal Ions: The ligand is then coordinated with metal ions such as nickel, cobalt, or cadmium to form metal complexes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and materials science. the general principles of organic synthesis and coordination chemistry would apply, with a focus on optimizing reaction conditions and yields for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Coordination Chemistry: The compound serves as a ligand in the formation of metal complexes, which are studied for their structural and catalytic properties.
Materials Science: The metal complexes of this compound are investigated for their potential use in materials with unique electronic, photonic, and catalytic properties.
Electrocatalysis: Certain metal complexes of this compound have shown promise as electrocatalysts for hydrogen evolution reactions, which are important for renewable energy technologies.
Wirkmechanismus
The mechanism of action of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine primarily involves its ability to coordinate with metal ions. The multiple pyridine rings in the compound can form stable complexes with various metal ions, facilitating electron transfer and catalytic processes. The specific molecular targets and pathways depend on the metal ion and the overall structure of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: A similar compound with a benzonitrile group instead of the ethenyl linkage.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzoic acid: Another related compound with a carboxylic acid group.
4-([2,2’6’,2’‘-Terpyridin]-4’-yl)benzoic acid: A terpyridine derivative with a benzoic acid group.
Uniqueness
The uniqueness of 4-[4-[2-[4-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine lies in its multiple pyridine rings and the ethenyl linkage, which provide a rigid and extended structure. This makes it particularly effective as a ligand in forming stable metal complexes with unique properties .
Eigenschaften
CAS-Nummer |
853644-00-5 |
---|---|
Molekularformel |
C44H30N6 |
Molekulargewicht |
642.7 g/mol |
IUPAC-Name |
4-[4-[2-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]ethenyl]phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C44H30N6/c1-5-23-45-37(9-1)41-27-35(28-42(49-41)38-10-2-6-24-46-38)33-19-15-31(16-20-33)13-14-32-17-21-34(22-18-32)36-29-43(39-11-3-7-25-47-39)50-44(30-36)40-12-4-8-26-48-40/h1-30H |
InChI-Schlüssel |
WCRQAPMCBYKGAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C6=CC(=NC(=C6)C7=CC=CC=N7)C8=CC=CC=N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.